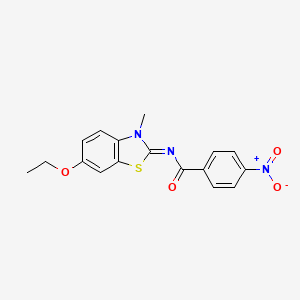![molecular formula C23H20N2O3S B6001783 2-(4-methoxyphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B6001783.png)
2-(4-methoxyphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide, also known as MPTA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTA is a member of the benzothiazole family and has been shown to possess a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and anti-bacterial activities.
科学的研究の応用
2-(4-methoxyphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide has been extensively studied for its potential applications in various fields of research. In the field of cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.
In the field of inflammation research, this compound has been shown to possess potent anti-inflammatory properties. This compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and also inhibits the activation of NF-κB, a key transcription factor involved in the inflammatory response.
作用機序
The mechanism of action of 2-(4-methoxyphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating various signaling pathways. This compound has been shown to activate the caspase pathway, which leads to apoptosis in cancer cells. This compound also inhibits the activation of NF-κB, which is involved in the inflammatory response. In addition, this compound has been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in cancer progression and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the caspase pathway. This compound also inhibits the migration and invasion of cancer cells, which are critical steps in cancer metastasis. In addition, this compound inhibits the activity of various enzymes, including COX-2 and MMP-9, which are involved in cancer progression and inflammation.
実験室実験の利点と制限
2-(4-methoxyphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it an attractive target for research. This compound is also relatively easy to synthesize using a simple and efficient method. However, there are some limitations to using this compound in lab experiments. This compound is not very water-soluble, which can make it difficult to use in some experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret some experimental results.
将来の方向性
There are several future directions for research on 2-(4-methoxyphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide. One potential direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. This would help to determine the optimal dosage and administration route for this compound. Another potential direction is to study the effects of this compound on other signaling pathways, such as the PI3K/Akt pathway, which is involved in cancer progression. Finally, future research could focus on developing more water-soluble derivatives of this compound, which would make it easier to use in lab experiments.
合成法
2-(4-methoxyphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 6-methyl-2-benzothiazolamine with 4-methoxyphenol in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with 4-(chloromethyl)phenylacetic acid to yield the final product, this compound. The purity of this compound can be improved using recrystallization techniques.
特性
IUPAC Name |
2-(4-methoxyphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-15-3-12-20-21(13-15)29-23(25-20)16-4-6-17(7-5-16)24-22(26)14-28-19-10-8-18(27-2)9-11-19/h3-13H,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNQQUZIZRPHOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(2-fluorobenzyl)-2-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6001702.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B6001708.png)
![ethyl 1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B6001727.png)
![6-oxo-1-[2-(2-pyridinyl)ethyl]-N-[3-(3-pyridinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6001734.png)
![ethyl 1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6001740.png)
![1-(2-fluorobenzoyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6001741.png)
![methyl 2-[(4-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6001742.png)
![2-(1-cyclopentyl-4-{[5-(hydroxymethyl)-2-furyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6001746.png)
![1-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B6001755.png)

![N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B6001762.png)

![2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6001776.png)
![1-(3,4-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6001785.png)
